REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[CH:19]=[CH2:20].O>CN(C)C=O.C(#N)C.C(OCC)(=O)C>[CH2:20]([O:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1)[CH:19]=[CH2:18] |f:1.2.3|
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC2=C(N=C(O2)C)C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.61 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
so as to separate an organic layer
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was then purified by silica gel column chromatography (hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=CC2=C(N=C(O2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |